![molecular formula C12H13N3S B3200583 N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine CAS No. 1018523-30-2](/img/structure/B3200583.png)
N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine
Vue d'ensemble
Description
“N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine” is a chemical compound with the molecular formula C12H13N3S . It has a molecular weight of 231.32 . This compound is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Mécanisme D'action
The mechanism of action of N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine is not fully understood, but studies have suggested that it may act by inhibiting enzymes involved in cancer cell growth. It has also been suggested that this compound may act by inducing apoptosis, a process that leads to programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the growth of cancer cells, with some studies indicating that it may be more effective than existing anticancer agents. In addition, this compound has been shown to have low toxicity and high selectivity towards cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine has several advantages for use in lab experiments, including its high purity and stability. However, one limitation of this compound is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine, including:
1. Investigating the potential of this compound as an anticancer agent in vivo.
2. Studying the mechanism of action of this compound in more detail.
3. Synthesizing new compounds based on the structure of this compound for use in material science and catalysis.
4. Developing more cost-effective methods for synthesizing this compound.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, mechanism of action, and physiological effects have been extensively studied, and it has been shown to have potential as an anticancer agent. Further research is needed to fully understand the potential of this compound and to develop new compounds based on its structure.
Applications De Recherche Scientifique
N5-[3-(methylsulfanyl)phenyl]pyridine-2,5-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have potential as an anticancer agent, with studies indicating that it can inhibit the growth of cancer cells. In material science, this compound has been used as a building block for the synthesis of various materials, including metal-organic frameworks and covalent organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of various catalysts.
Propriétés
IUPAC Name |
5-N-(3-methylsulfanylphenyl)pyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10/h2-8,15H,1H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEVMVAUFQAWFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=CN=C(C=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



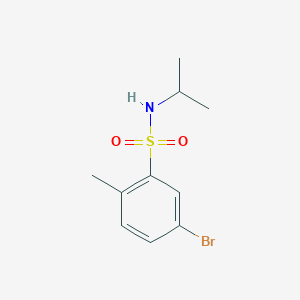
![6-Cyclopropyl-1-(2-(ethylamino)-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3200503.png)
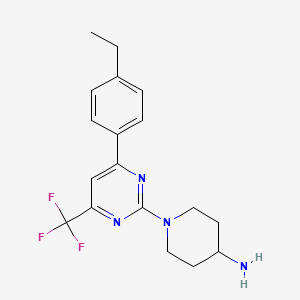
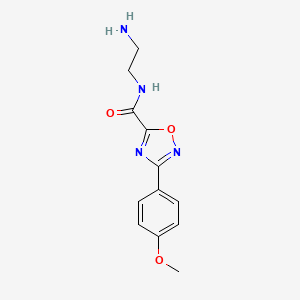
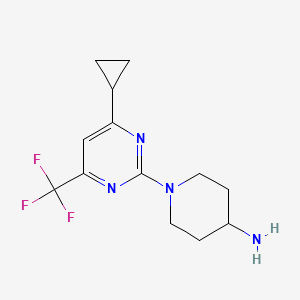
![3-Methyl-[1,2]oxazolo[5,4-b]pyridin-5-amine](/img/structure/B3200538.png)
![3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B3200545.png)
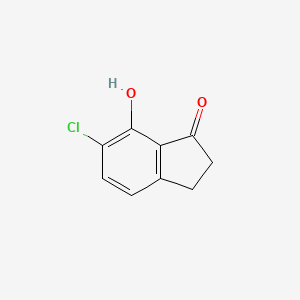
![3-amino-1,5,6-trimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B3200554.png)
![4-[(Dimethylamino)methyl]-2-methylaniline](/img/structure/B3200558.png)


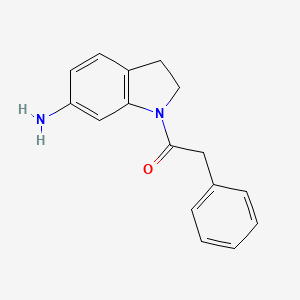
![4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carbaldehyde](/img/structure/B3200602.png)